molecular formula C26H26ClN5O B605964 BB-Cl-Amidine CAS No. 1802637-39-3

BB-Cl-Amidine

Cat. No. B605964
CAS RN: 1802637-39-3
M. Wt: 459.978
InChI Key: YDOAWJHYHGBQFI-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide . It is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine .


Synthesis Analysis

BB-Cl-Amidine is a modified version of Cl-amidine . The modification includes a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide .


Molecular Structure Analysis

BB-Cl-Amidine is a peptidylarginine deminase (PAD) inhibitor . It retains the functional components of Cl-amidine but possesses a C-terminal benzimidazole group .


Chemical Reactions Analysis

BB-Cl-Amidine is a pan inhibitor of peptidyl arginine deiminases (PADs) and a proteolysis-resistant derivative of Cl-amidine . It irreversibly inhibits PAD1-4 .


Physical And Chemical Properties Analysis

BB-Cl-Amidine has a molecular formula of C26H26ClN5O and a molecular weight of 459.971 . It is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and Ethanol:PBS (pH 7.2) (1:1) .

Mechanism of Action

Target of Action

BB-Cl-Amidine primarily targets the peptidylarginine deiminase (PAD) enzymes . PADs are a family of post-translational modification enzymes that irreversibly citrullinate (deiminate) arginine residues of protein and convert them to a non-classical amino acid citrulline . BB-Cl-Amidine irreversibly inhibits four subtypes of PAD: PAD1, PAD2, PAD3, and PAD4 .

Mode of Action

BB-Cl-Amidine interacts with its targets, the PAD enzymes, by irreversibly inhibiting them . This inhibition prevents the PAD enzymes from citrullinating arginine residues of proteins, thereby altering the biochemical activities of these proteins .

Biochemical Pathways

BB-Cl-Amidine affects several biochemical pathways. It has been shown to activate the endoplasmic reticulum (ER) stress pathway in cells by downregulating 78 kDa Glucose-regulated Protein (GRP78) and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3) . Additionally, BB-Cl-Amidine can shift the activation of macrophages towards the M2 phenotype, which is mediated by the downregulation of proteins involved in the NF-κβ pathway .

Pharmacokinetics

BB-Cl-Amidine has a significantly longer in vivo half-life than Cl-amidine, its predecessor . This longer half-life can potentially lead to improved bioavailability, allowing the compound to exert its effects more effectively.

Result of Action

The action of BB-Cl-Amidine results in several molecular and cellular effects. It has been shown to reduce the viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro . Additionally, it can effectively induce apoptosis in acute myeloid leukemia (AML) cells . BB-Cl-Amidine also inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide production in bone marrow-derived neutrophils .

Action Environment

The action of BB-Cl-Amidine can be influenced by environmental factors. For instance, the presence of calcium ions is crucial for the activity of PAD enzymes Therefore, changes in calcium levels could potentially affect the efficacy of BB-Cl-Amidine

Safety and Hazards

The safety data sheet for BB-Cl-Amidine suggests that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

BB-Cl-Amidine has been suggested as a novel therapeutic for canine and feline mammary cancer via activation of the endoplasmic reticulum stress pathway . It has also been suggested that PAD inhibitors like BB-Cl-Amidine may potentially change tumor immunotherapy and provide an excellent direction for the development and clinical application of immunotherapy strategies for related diseases .

properties

IUPAC Name

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOAWJHYHGBQFI-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BB-Cl-Amidine

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